molecular formula C19H22ClN3O2S B2952621 N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(cyclopentylthio)acetamide CAS No. 1219905-99-3

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(cyclopentylthio)acetamide

Katalognummer: B2952621
CAS-Nummer: 1219905-99-3
Molekulargewicht: 391.91
InChI-Schlüssel: YFICNXZXAJMLLR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(cyclopentylthio)acetamide is a synthetic organic compound with the molecular formula C19H22ClN3O2S and a molecular weight of 391.9 g/mol . This chemical entity features a pyridazinone core, a scaffold recognized in medicinal chemistry research for its diverse biological potential. Scientific literature has shown that pyridazin-3(2H)-one derivatives are frequently investigated for a range of pharmacological activities, including antimicrobial, anti-cancer, anti-inflammatory, and antioxidant properties . The structure of this compound includes a 4-chlorophenyl substituent and a cyclopentylthioacetamide chain, which may influence its physicochemical properties and interaction with biological targets. Researchers can explore this molecule as a building block in organic synthesis or as a candidate for screening in various biochemical assays. As with all compounds of this class, its specific mechanism of action and research applications require further investigation and validation. This product is provided For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic uses.

Eigenschaften

IUPAC Name

N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-2-cyclopentylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O2S/c20-15-7-5-14(6-8-15)17-9-10-19(25)23(22-17)12-11-21-18(24)13-26-16-3-1-2-4-16/h5-10,16H,1-4,11-13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFICNXZXAJMLLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(cyclopentylthio)acetamide, a complex organic compound, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H20ClN3O4SC_{22}H_{20}ClN_{3}O_{4}S, with a molecular weight of 457.9 g/mol. The structure features a pyridazine core with various substituents that contribute to its biological activity.

PropertyValue
Molecular FormulaC22H20ClN3O4S
Molecular Weight457.9 g/mol
CAS Number1219584-39-0

The compound is believed to interact with multiple biological targets, influencing various signaling pathways:

  • VEGF Signaling : It may act as a modulator in vascular endothelial growth factor (VEGF) signaling, promoting angiogenesis through the activation of protein kinase pathways such as MAPK and AKT1 .
  • CYP450 Interaction : The compound exhibits inhibitory activity against several cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes .
  • Enzyme Inhibition : It has been shown to inhibit acetylcholinesterase (AChE), suggesting potential applications in treating neurological disorders .

Anticancer Properties

Research indicates that compounds similar to N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(cyclopentylthio)acetamide exhibit significant anticancer properties. For instance:

  • Cell Proliferation Inhibition : Studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines, suggesting their potential as chemotherapeutic agents .
  • Mechanisms of Action : The inhibition of cell migration and induction of apoptosis in cancer cells have been observed, indicating a multi-faceted approach to cancer treatment.

Neuroprotective Effects

The compound's ability to inhibit AChE suggests potential neuroprotective effects. This activity could be beneficial in treating conditions such as Alzheimer's disease and other neurodegenerative disorders .

Case Studies and Research Findings

  • In Vitro Studies : A study evaluating the compound's effect on AChE showed a significant reduction in enzyme activity, which correlates with increased acetylcholine levels in synaptic clefts, potentially enhancing cognitive function .
  • Animal Models : In vivo studies using animal models have reported reduced tumor growth rates when treated with similar pyridazine derivatives, highlighting their potential efficacy in cancer therapy.
  • Clinical Implications : The diverse biological activities suggest that this compound could be developed into a multi-target therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

Vergleich Mit ähnlichen Verbindungen

Key Observations:
  • Synthetic Efficiency : The target compound’s cyclopentylthio group may require specialized thiol-alkylation conditions, contrasting with the styrylpyridine (, % yield) or azepane sulfonyl (, % yield) syntheses, which use simpler reflux protocols .
  • Bioactivity Potential: Dichloropyridazinone derivatives () exhibit strong enzyme inhibition, suggesting that the target compound’s 4-chlorophenyl and cyclopentylthio groups could synergize for similar activity .
  • Solubility vs. Stability : The cyclopentylthio group likely enhances metabolic stability compared to ’s hydroxylated pyrimidine, which may improve solubility but reduce membrane permeability .

Pharmacological and Physicochemical Properties

While direct pharmacological data for the target compound are unavailable, inferences can be drawn from analogs:

  • Lipophilicity : The cyclopentylthio group (logP ~3.5 estimated) increases lipophilicity compared to ’s styrylpyridine derivative (logP ~4.2) .
  • Enzyme Binding: The pyridazinone core’s ketone may form hydrogen bonds with catalytic residues, as seen in PRMT5 inhibitors () .
  • Thermal Stability: Pyridazinone derivatives generally exhibit melting points >200°C (e.g., : 230–232°C), suggesting the target compound may share similar stability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.